1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound with a unique structure that combines a methoxyphenyl group, a nitrophenyl group, and a hexahydroquinazoline-thione core
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and thionation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in aminoquinazoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione include:
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)methanone: This compound shares the methoxyphenyl and nitrophenyl groups but lacks the hexahydroquinazoline-thione core.
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene: This compound has a similar structure but contains a diazene group instead of the hexahydroquinazoline-thione core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-17-12-10-15(11-13-17)23-19-5-3-2-4-18(19)21(28)22-20(23)14-6-8-16(9-7-14)24(25)26/h6-13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBUORLQAASAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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